Vicasinabin

Description

Structure

3D Structure

Properties

CAS No. |

1433361-02-4 |

|---|---|

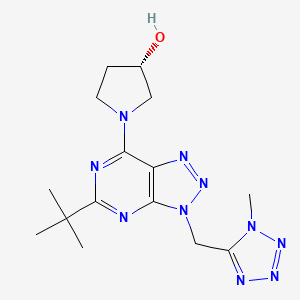

Molecular Formula |

C15H22N10O |

Molecular Weight |

358.40 g/mol |

IUPAC Name |

(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol |

InChI |

InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1 |

InChI Key |

MAYZWDRUFKUGGP-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C |

Origin of Product |

United States |

Foundational & Exploratory

Vicasinabin (RG7774): A Technical Deep Dive into its Mechanism of Action as a Selective CB2 Receptor Agonist

For Immediate Release

Basel, Switzerland – November 28, 2025 – This whitepaper provides an in-depth technical guide on the mechanism of action of Vicasinabin (RG7774), a potent and highly selective cannabinoid receptor 2 (CB2R) agonist. Developed by Roche for the potential treatment of diabetic retinopathy, this compound has been a subject of significant preclinical research.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

This compound emerged from a lead optimization program of a high-throughput screening hit and is characterized as an orally bioavailable small molecule.[3][4] It reached Phase II clinical trials for diabetic retinopathy; however, its development was discontinued due to a lack of efficacy in meeting the primary endpoints.[1] Despite this, this compound remains a valuable tool for scientific investigation into the role of the CB2 receptor in various physiological and pathological processes.

Core Mechanism of Action: Selective CB2 Receptor Agonism

This compound functions as a full agonist at the cannabinoid receptor 2 (CB2R), with high selectivity over the cannabinoid receptor 1 (CB1R). This selectivity is crucial, as activation of CB1R is associated with undesirable psychotropic effects. The mechanism of action of this compound is centered on its ability to bind to and activate CB2R, which is predominantly expressed on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the modulation of inflammatory responses.

The therapeutic potential of this compound in ocular inflammatory conditions, such as diabetic retinopathy, was predicated on its ability to inhibit inflammation, reduce leukocyte adhesion, and decrease vascular permeability. Preclinical studies have demonstrated that CB2R activation can ameliorate these key pathological features in animal models of retinal disease.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | CB2R | 2.81 nM | |

| Mouse | CB2R | 2.60 nM | ||

| Human | CB1R | No effect | ||

| Ki | Human | CB2R | 51.3 ± 16.2 nM | |

| Human | CB1R | >10,000 nM | ||

| Selectivity | CB2R over CB1R | >800-fold (cAMP) | ||

| CB2R over CB1R | >10,000-fold (binding) |

Table 1: In Vitro Potency and Selectivity of this compound

Signaling Pathways

Upon binding to the CB2 receptor, this compound initiates a G-protein coupled signaling cascade. This primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2R activation can lead to the recruitment of β-arrestin, an important pathway for receptor desensitization and downstream signaling.

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

In Vitro Assays

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

-

Methodology:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells recombinantly expressing human CB1 or CB2 receptors were used.

-

Competition binding assays were performed using the non-selective cannabinoid agonist [3H]-CP55940 as the radioligand.

-

Membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

-

Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.

-

IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay:

-

Objective: To determine the functional potency (EC50) of this compound at the CB2 receptor.

-

Methodology:

-

CHO cells expressing human or mouse CB2 receptors were used.

-

Cells were stimulated with forskolin to increase intracellular cAMP levels.

-

Cells were then treated with increasing concentrations of this compound.

-

The intracellular cAMP concentration was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

The ability of this compound to inhibit forskolin-stimulated cAMP production was quantified to determine its EC50 value.

-

3. β-Arrestin Recruitment Assay:

-

Objective: To assess an alternative signaling pathway activated by this compound.

-

Methodology:

-

A cell line co-expressing the CB2 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) was utilized.

-

Upon this compound binding to the CB2R, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).

-

The signal intensity is proportional to the extent of β-arrestin recruitment and was measured to determine the potency of this compound in this pathway.

-

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Uveitis Model:

-

Objective: To evaluate the anti-inflammatory effects of this compound in an acute model of ocular inflammation.

-

Methodology:

-

Uveitis was induced in rodents (mice or rats) by a systemic or local (e.g., footpad) injection of LPS.

-

This compound was administered orally at various doses prior to or after LPS challenge.

-

Inflammatory parameters, such as leukocyte adhesion to the retinal vasculature and vascular permeability, were assessed.

-

Leukocyte adhesion was quantified by counting the number of rolling and firmly attached leukocytes in retinal microvessels using techniques like intravital microscopy.

-

Vascular permeability was measured by quantifying the extravasation of a fluorescent dye (e.g., FITC-dextran).

-

2. Streptozotocin (STZ)-Induced Diabetic Retinopathy Model:

-

Objective: To assess the therapeutic potential of this compound in a model of diabetic retinopathy.

-

Methodology:

-

Diabetes was induced in rats by a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to hyperglycemia.

-

After the onset of diabetes, rats were treated with daily oral doses of this compound for several weeks.

-

The primary endpoint was the assessment of retinal vascular permeability.

-

At the end of the treatment period, vascular permeability was measured using methods similar to the LPS-induced uveitis model.

-

Conclusion

This compound (RG7774) is a well-characterized, potent, and selective CB2 receptor full agonist. Its mechanism of action is centered on the activation of the CB2 receptor, leading to downstream signaling events that produce anti-inflammatory effects. While the clinical development of this compound for diabetic retinopathy was halted, the extensive preclinical data provides a valuable foundation for understanding the therapeutic potential of selective CB2R agonists in inflammatory and vascular diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers investigating the endocannabinoid system and the development of novel therapeutics targeting the CB2 receptor.

References

- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Vicasinabin (RG7774): A Deep Dive into its High Selectivity and Affinity for the Cannabinoid Receptor 2 (CB2R)

For Immediate Release

Basel, Switzerland – November 28, 2025 – Vicasinabin (RG7774), a novel, orally bioavailable triazolopyrimidine derivative, has demonstrated exceptional selectivity and high affinity for the cannabinoid receptor 2 (CB2R), positioning it as a promising therapeutic candidate for inflammatory conditions without the psychotropic effects associated with cannabinoid receptor 1 (CB1R) activation. This technical guide provides a comprehensive overview of the binding, functional, and signaling characteristics of this compound at the CB2 receptor, intended for researchers, scientists, and drug development professionals.

Core Findings: High Affinity and Pronounced Selectivity

This compound is a potent and full agonist of the CB2 receptor.[1][2][3][4] In vitro studies have consistently shown its ability to bind to and activate the CB2 receptor at low nanomolar concentrations.[1] Crucially, this compound exhibits a remarkable selectivity for CB2R over CB1R, with a selectivity ratio exceeding 10,000-fold. This high degree of selectivity is critical, as it circumvents the undesirable psychoactive effects mediated by the CB1 receptor, which is predominantly expressed in the central nervous system.

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, showcasing its strong and selective interaction with the CB2 receptor.

| Binding Affinity (Ki) | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | Human CB2R | CHO | [3H]-CP55940 | 51.3 | |

| This compound | Human CB2R | CHO | Not Specified | 83 | |

| This compound | Human CB2R (endogenous) | U937 | Not Specified | 53 | |

| This compound | Mouse CB2R (endogenous) | Spleen | Not Specified | 33 | |

| This compound | Human CB1R | CHO | [3H]-CP55940 | >10,000 |

| Functional Potency (EC50) | Receptor | Assay | EC50 (nM) | Reference |

| This compound | Human CB2R | cAMP Inhibition | 2.8 | |

| This compound | Human CB2R | Not Specified | 2.81 | |

| This compound | Mouse CB2R | Not Specified | 2.60 | |

| This compound | Human CB1R | Not Specified | No effect |

Experimental Protocols: Methodologies for Receptor Characterization

The determination of this compound's affinity and functional potency relies on established and robust experimental protocols. The primary methods employed are radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a ligand for its receptor.

Caption: Workflow for Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB2 receptor, or from cell lines with endogenous receptor expression such as human Jurkat cells, and rat and mouse spleen cells.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand, such as [3H]-CP55940, is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated to allow the ligands to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the potency (EC50) and efficacy of a ligand by measuring a biological response following receptor activation. For G-protein coupled receptors like CB2R, a common assay measures the inhibition of adenylyl cyclase activity.

Signaling Pathways of CB2 Receptor Activation

The CB2 receptor is a Gi/o-protein coupled receptor. Upon activation by an agonist like this compound, it initiates a signaling cascade that leads to various cellular responses, primarily of an anti-inflammatory nature.

Caption: this compound-mediated CB2R signaling pathway.

Mechanism of Action:

-

Agonist Binding: this compound binds to the CB2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways, ultimately resulting in anti-inflammatory effects.

Conclusion

This compound (RG7774) is a highly potent and selective full agonist for the CB2 receptor. Its impressive selectivity profile, with a greater than 10,000-fold preference for CB2R over CB1R, underscores its potential as a therapeutic agent that can harness the anti-inflammatory properties of the endocannabinoid system without inducing psychotropic side effects. The well-characterized binding affinity and functional potency, determined through robust in vitro assays, provide a solid foundation for its continued investigation in various inflammatory disease models. The elucidation of its mechanism of action through the canonical Gi/o-protein coupled signaling pathway further solidifies the understanding of its pharmacological activity. This technical guide provides a detailed summary of the core preclinical data that define the pharmacological profile of this compound.

References

- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]

- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Vicasinabin (RG7774): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicasinabin (RG7774) is a novel, orally bioavailable, and highly selective cannabinoid receptor 2 (CB2R) agonist.[1][2] Developed by Roche, it was investigated as a potential therapeutic agent for diabetic retinopathy due to the anti-inflammatory and anti-permeability effects associated with CB2R activation.[1][3] Preclinical studies in rodent models demonstrated potent and efficacious activity in reducing key pathological features of retinal disease, such as vascular permeability, leukocyte adhesion, and inflammation.[4] Despite a favorable preclinical profile and acceptable safety and tolerability in clinical trials, this compound did not meet its primary efficacy endpoints in a Phase II study for diabetic retinopathy and its development was subsequently discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the experimental protocols utilized in its evaluation.

Introduction

Diabetic retinopathy is a leading cause of vision loss in adults, characterized by chronic inflammation and increased vascular permeability in the retina. The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target due to its role in modulating immune responses and inflammation. This compound was developed as a potent and selective CB2R agonist with the aim of providing a non-invasive, oral treatment for diabetic retinopathy. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound.

Mechanism of Action

This compound is a full agonist of the CB2 receptor. The CB2R is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, including microglia in the retina. Upon binding of this compound, the CB2R undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. This cascade of events ultimately results in the attenuation of inflammatory responses. This compound also promotes the recruitment of β-arrestin to the CB2R, a key process in GPCR desensitization and signaling. Notably, this compound exhibits high selectivity for CB2R over the cannabinoid receptor 1 (CB1R), which is responsible for the psychoactive effects of cannabinoids, making psychotropic side effects highly unlikely.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through a series of binding and functional assays.

Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound for human, mouse, and rat CB2 receptors. These experiments demonstrated that this compound is a potent CB2R agonist with a Ki value of 51.3 nM for the human receptor.

| Parameter | Species | Receptor | Cell Line/Tissue | Value (nM) | Reference |

| Ki | Human | CB2R | Recombinant (CHO) | 83 | |

| Human | CB2R | Endogenous (U698M) | 53 | ||

| Human | CB2R | Endogenous | 51.3 | ||

| Mouse | CB2R | Endogenous (Spleen) | 33 |

Functional Activity

Functional assays confirmed this compound as a full agonist at the CB2R. The EC50 value, representing the concentration of this compound that elicits a half-maximal response, was determined to be 2.8 nM.

| Assay | Parameter | Species | Receptor | Cell Line | Value (nM) | Reference |

| Functional Assay | EC50 | Human | CB2R | Recombinant | 2.8 |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in several rodent models of retinal disease.

Animal Models

-

Lipopolysaccharide (LPS)-Induced Uveitis: This model mimics acute ocular inflammation.

-

Streptozotocin (STZ)-Induced Diabetic Retinopathy: This model replicates many of the pathological features of diabetic retinopathy.

-

Laser-Induced Choroidal Neovascularization (CNV): This model is used to study the growth of new blood vessels in the choroid, a hallmark of wet age-related macular degeneration.

Efficacy

Orally administered this compound demonstrated significant efficacy in these models, reducing retinal permeability, leukocyte adhesion, and lesion areas in laser-induced CNV with an ED50 of 0.32 mg/kg.

| Animal Model | Effect | ED50 (mg/kg) | Reference |

| Laser-Induced CNV | Reduced lesion area | 0.32 | |

| LPS-Induced Uveitis | Reduced retinal permeability and leukocyte adhesion | - | |

| STZ-Induced Diabetic Retinopathy | Reduced retinal permeability and leukocyte adhesion | - |

Pharmacokinetics

Pharmacokinetic studies in rodents revealed that this compound has a favorable profile, with systemic and ocular exposure following oral administration. The pharmacokinetic properties supported the potential for once-daily dosing in humans. In the Phase II CANBERRA trial, this compound demonstrated dose-dependent plasma exposure.

Clinical Trials

This compound progressed to a Phase II clinical trial, CANBERRA (NCT04265261), to evaluate its safety, tolerability, and efficacy in patients with moderately severe to severe nonproliferative diabetic retinopathy.

CANBERRA Trial Design

The study was a randomized, double-masked, placebo-controlled trial where patients received daily oral doses of 30 mg or 200 mg of this compound or a placebo for 36 weeks.

Clinical Trial Outcomes

The primary efficacy endpoint, a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at week 36, was not met. The percentages of participants achieving this endpoint were not statistically different between the this compound and placebo groups. This compound was found to have a favorable safety and tolerability profile, with no significant adverse events reported.

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB2R, or from tissues endogenously expressing the receptor (e.g., spleen), are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled CB2R agonist (e.g., [3H]-CP55,940) and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the effect of this compound on ERK phosphorylation.

-

Methodology:

-

Cell Culture: Seed Jurkat cells (endogenously expressing CB2R) in a 96-well plate.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular components.

-

Assay Procedure: Transfer the lysate to a 384-well plate and perform the AlphaLISA assay according to the manufacturer's protocol. This involves the addition of acceptor and donor beads conjugated to antibodies specific for phosphorylated and total ERK.

-

Signal Detection: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: Quantify the level of ERK phosphorylation relative to the total ERK.

-

-

Objective: To measure the recruitment of β-arrestin to the CB2R upon this compound binding.

-

Methodology:

-

Cell Line: Use a CHO-K1 cell line stably co-expressing the human CB2R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.

-

Cell Plating: Seed the cells in a 384-well plate.

-

Compound Stimulation: Stimulate the cells with this compound.

-

Incubation: Incubate to allow for β-arrestin recruitment and enzyme fragment complementation.

-

Signal Detection: Add the detection reagent and measure the chemiluminescent signal.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.

-

In Vivo Models

-

Objective: To evaluate the effect of this compound on retinal vascular permeability and inflammation in a model of diabetic retinopathy.

-

Methodology:

-

Induction of Diabetes: Induce diabetes in rats via a single intraperitoneal injection of STZ.

-

Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.

-

Treatment: Administer this compound or vehicle orally on a daily basis.

-

Assessment of Retinal Permeability: Measure the extravasation of fluorescently labeled albumin into the retina.

-

Assessment of Leukocyte Adhesion: Quantify the number of leukocytes adhering to the retinal vasculature using techniques like acridine orange leukocyte fluorography.

-

Data Analysis: Compare the outcomes in the this compound-treated group to the vehicle-treated group.

-

Conclusion

This compound is a potent, selective, and orally bioavailable CB2R full agonist with a well-characterized pharmacological profile. Preclinical studies demonstrated its potential as a therapeutic agent for diabetic retinopathy by targeting inflammation and vascular permeability. However, despite a favorable safety profile, it failed to demonstrate clinical efficacy in a Phase II trial, leading to the discontinuation of its development. The comprehensive data gathered on this compound, from its in vitro molecular interactions to its in vivo effects and clinical performance, provide valuable insights for the future development of CB2R-targeting therapeutics for ocular and inflammatory diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laser-Induced Choroidal Neovascularization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat model of laser-induced choroidal NV [bio-protocol.org]

Vicasinabin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicasinabin (also known as RG7774) is a potent, orally bioavailable, and highly selective full agonist for the cannabinoid receptor 2 (CB2R).[1][2][3] Developed by Roche, it has been investigated for its therapeutic potential in conditions such as diabetic retinopathy due to its anti-inflammatory and anti-permeability properties.[1][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties

This compound is a triazolopyrimidine derivative with the systematic IUPAC name (3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₁₀O | |

| Molecular Weight | 358.40 g/mol | |

| IUPAC Name | (3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol | |

| InChI | InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1 | |

| InChIKey | MAYZWDRUFKUGGP-VIFPVBQESA-N | |

| SMILES | CC(C)(C)C1=NC2=C(C(=N1)N3CC--INVALID-LINK--O)N=NN2CC4=NN=NN4C | |

| CAS Number | 1433361-02-4 | |

| Synonyms | RG7774, RG-7774 |

Biological Activity and Quantitative Data

This compound is a full agonist of the CB2 receptor, demonstrating high potency and selectivity with no significant binding or activation of the cannabinoid receptor 1 (CB1R). Its activation of CB2R leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anti-inflammatory effects, including the reduction of leukocyte adhesion and vascular permeability.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| EC₅₀ | Human | CHO (recombinant) | 2.8 nM | |

| Mouse | CHO (recombinant) | 2.60 nM | ||

| Kᵢ | Human | CHO (recombinant) | 51.3 nM | |

| Human | U698M | 53 nM | ||

| Mouse | Spleen | 33 nM |

Table 3: In Vivo Efficacy Data for this compound

| Animal Model | Effect | ED₅₀ | Reference |

| Laser-induced Choroidal Neovascularization (CNV) in rats | Reduction of lesion area | 0.32 mg/kg |

Signaling Pathway and Experimental Workflows

This compound-Induced CB2R Signaling Pathway

Activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The CB2R, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). Downstream of this, this compound modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are crucial in regulating inflammation and cell survival.

Caption: this compound-induced CB2R signaling cascade.

This compound Synthesis Workflow

The synthesis of this compound is an 8-step process starting from benzyl chloride. A simplified workflow of the synthesis is depicted below.

Caption: Simplified 8-step synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol is adapted from the methods described for this compound (RG7774) and general radioligand binding assay procedures.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.

Materials:

-

Cell membranes from CHO cells expressing human CB2R.

-

[³H]-CP55940 (radioligand).

-

This compound (test compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

GF/C glass fiber filters (pre-soaked in 0.3% PEI).

-

96-well plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

150 µL of cell membrane suspension (typically 3-20 µg of protein).

-

50 µL of various concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

-

50 µL of [³H]-CP55940 solution.

-

-

Incubation: Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Cellular Assay (cAMP Measurement)

This protocol is based on the methods described for this compound and general functional assay procedures.

Objective: To determine the functional potency (EC₅₀) of this compound by measuring its effect on cAMP levels.

Materials:

-

CHO cells expressing human CB2R.

-

Assay medium.

-

This compound (test compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., AlphaLISA or HTRF).

-

384-well plates.

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Culture: Culture the CHO-CB2R cells to the desired confluency in the appropriate medium.

-

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

-

Compound Addition: Treat the cells with increasing concentrations of this compound in the assay medium.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding lysis buffer followed by the detection reagents.

-

Signal Measurement: Read the plates on a compatible plate reader.

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for inhibition assays) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Vicasinabin (RG7774): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicasinabin (RG7774) is a potent and selective cannabinoid receptor 2 (CB2R) agonist that has been investigated for its therapeutic potential in conditions such as diabetic retinopathy.[1][2] Its synthesis involves a well-defined eight-step pathway, commencing from commercially available starting materials. This document provides a detailed technical overview of the synthesis of this compound, including experimental protocols and quantitative data for each step. The information presented here is compiled from the primary literature to aid researchers and professionals in the field of drug discovery and development.

This compound (RG7774) Synthesis Overview

The synthesis of this compound (RG7774) is accomplished through a linear eight-step sequence. The key stages of the synthesis involve the formation of a triazole ring, followed by the construction of the triazolopyrimidine core, and finally, the introduction of the chiral pyrrolidinol moiety and the methyltetrazole side chain.

Diagram of the this compound Synthesis Pathway

Caption: Overall synthetic route for this compound (RG7774).

Experimental Protocols and Data

The following sections provide a detailed description of the experimental procedures for each step in the synthesis of this compound (RG7774), along with tabulated quantitative data.

Step A: Synthesis of Benzyl azide (2)

This initial step involves the conversion of benzyl chloride to benzyl azide.

Experimental Protocol: A solution of benzyl chloride (1) in a suitable solvent is treated with an azide salt, such as sodium azide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product, benzyl azide (2), is then isolated and purified using standard laboratory techniques.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| Benzyl chloride (1) | 126.58 | - | 1.0 |

| Sodium azide | 65.01 | - | >1.0 |

| Product | Yield (%) | Purity (%) | Analytical Data |

| Benzyl azide (2) | - | - | - |

| Note: Specific quantities and yields for this step were not detailed in the provided reference. |

Step B: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3)

In this step, benzyl azide undergoes a cyclization reaction with 2-cyanoacetamide to form the triazole ring.

Experimental Protocol: Under basic conditions, 2-cyanoacetamide is continuously added to a solution of benzyl azide (2). The reaction is monitored until completion. The resulting triazole product (3) is then isolated and purified.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| Benzyl azide (2) | 133.15 | - | 1.0 |

| 2-Cyanoacetamide | 84.08 | - | - |

| Base | - | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3) | 95 | >95 | - |

| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |

Step C: Synthesis of 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4)

The amino group of the triazole is acylated in this step using pivaloyl chloride.

Experimental Protocol: Compound 3 is dissolved in a suitable solvent and treated with pivaloyl chloride in the presence of a base to neutralize the HCl generated. The reaction is stirred until the starting material is consumed. The product (4) is then isolated and purified.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3) | 217.23 | - | 1.0 |

| Pivaloyl chloride | 120.58 | - | - |

| Base | - | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4) | - | >95 | - |

| Note: Specific quantities, yields, and the base used were not detailed in the provided reference. |

Step D: Synthesis of 3-Benzyl-5-(tert-butyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(4H)-one (5)

This step involves the ring closure of the pivalamido-triazole carboxamide to form the triazolopyrimidinone core.

Experimental Protocol: Compound 4 is heated in the presence of a base, such as potassium hydrogen carbonate, at a high temperature (e.g., 130 °C) to induce cyclization. After the reaction is complete, the product (5) is isolated and purified.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4) | 301.35 | - | 1.0 |

| Potassium hydrogen carbonate | 100.12 | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| 3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7(4H)-one (5) | - | >95 | - |

| Note: Specific quantities and yields were not detailed in the provided reference. |

Step E: Synthesis of 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6)

The hydroxyl group of the pyrimidinone is converted to a chloro group in this step.

Experimental Protocol: Compound 5 is treated with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, to convert the pyrimidinone to the corresponding chloro-triazolopyrimidine. The reaction is typically performed in an inert solvent. The product (6) is then isolated and purified.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7(4H)-one (5) | 283.33 | - | 1.0 |

| Oxalyl chloride | 126.93 | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6) | - | >95 | - |

| Note: Specific quantities and yields were not detailed in the provided reference. |

Step F: Synthesis of (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7)

This step involves a nucleophilic aromatic substitution to introduce the chiral pyrrolidinol moiety.

Experimental Protocol: The chloro-triazolopyrimidine (6) is reacted with (S)-pyrrolidin-3-ol in the presence of a base to facilitate the substitution reaction. The reaction is monitored for completion, after which the product (7) is isolated and purified.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6) | 301.78 | - | 1.0 |

| (S)-pyrrolidin-3-ol | 87.12 | - | - |

| Base | - | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7) | 88 | >95 | - |

| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |

Step G: Synthesis of (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8)

The benzyl protecting group is removed in this step via catalytic hydrogenation.

Experimental Protocol: Compound 7 is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The reaction is monitored until the benzyl group is completely cleaved. The catalyst is then filtered off, and the deprotected product (8) is isolated.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7) | 352.43 | - | 1.0 |

| Palladium on carbon | - | - | catalytic |

| Hydrogen gas | 2.02 | - | excess |

| Product | Yield (%) | Purity (%) | Analytical Data |

| (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8) | - | >95 | - |

| Note: Specific quantities and yields were not detailed in the provided reference. |

Step H: Synthesis of this compound (RG7774) (9)

The final step is the alkylation of the deprotected triazole with 5-(chloromethyl)-1-methyl-1H-tetrazole.

Experimental Protocol: The deprotected triazole (8) is alkylated with 5-(chloromethyl)-1-methyl-1H-tetrazole in the presence of a base. This reaction typically yields a mixture of regioisomers. The desired N1-substituted product, this compound (9), is separated from the N2-substituted regioisomer and purified, often through crystallization or chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8) | 262.31 | - | 1.0 |

| 5-(Chloromethyl)-1-methyl-1H-tetrazole | 132.55 | - | - |

| Base | - | - | - |

| Product | Yield (%) | Purity (%) | Analytical Data |

| This compound (RG7774) (9) | 35 | >99 | HRMS, 1H NMR |

| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |

Conclusion

The synthesis of this compound (RG7774) is a robust and well-documented process. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and available quantitative data for each step. This information serves as a valuable resource for researchers and professionals involved in the synthesis and development of novel therapeutics. Further details on the characterization of the intermediates and the final product can be found in the supplementary information of the primary cited literature.

References

- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]

- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Vicasinabin's Impact on Retinal Vascular Permeability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of vicasinabin (RG7774) and its effects on retinal vascular permeability. This compound is a potent, selective, and orally bioavailable cannabinoid receptor 2 (CB2R) agonist.[1][2] The activation of CB2R is a therapeutic strategy being investigated for ocular diseases characterized by chronic inflammation and increased vascular permeability, such as diabetic retinopathy (DR).[1][3] This is primarily because CB2R is predominantly expressed on immune cells, including retinal microglia, where it plays a crucial role in modulating inflammatory responses.[1]

Preclinical Efficacy and Pharmacology

This compound has demonstrated significant effects in reducing retinal vascular permeability, leukocyte adhesion, and ocular inflammation across various preclinical rodent models. Its mechanism is tied to the activation of the CB2 receptor, which in turn modulates inflammatory pathways that contribute to the breakdown of the blood-retinal barrier.

In Vitro Pharmacology

This compound is a full agonist for both human and mouse CB2 receptors, with high potency and selectivity over the cannabinoid receptor 1 (CB1R), thereby avoiding the psychotropic effects associated with CB1R activation.

| Parameter | Species | Value | Cell Line |

| EC₅₀ | Human | 2.8 nM / 2.81 nM | CHO cells |

| EC₅₀ | Mouse | 2.60 nM | CHO cells |

| Kᵢ | Human | 51.3 nM | CHO cells |

| EC₅₀ (pERK assay) | Human | 38.5 nM ± 15.0 nM | Jurkat cells |

| Selectivity | CB2R over CB1R | >10,000-fold |

In Vivo Animal Studies

This compound has been evaluated in several key animal models of retinal disease, demonstrating its potential to mitigate pathological changes associated with increased vascular permeability.

| Model | Animal | Treatment & Dosage | Key Findings |

| LPS-Induced Uveitis | Mouse | 0.03-3 mg/kg (single IV dose) | Reduced leukocyte adhesion by 21%-82%; Reduced vascular permeability by 102%-106%. |

| Streptozotocin (STZ)-Induced Diabetic Retinopathy | Rat | 10 mg/kg (oral, 5 weeks) | Decreased retinal vascular permeability by 73%. |

| Laser-Induced Choroidal Neovascularization (CNV) | Rat | 0.01-10 mg/kg (oral, daily for 7 days) | Reduced lesion area with an ED₅₀ of 0.32 mg/kg; Inhibited microglia migration. |

Clinical Development: The CANBERRA Trial

The promising preclinical data led to the investigation of this compound in a clinical setting. The CANBERRA study was a Phase II, randomized, double-masked, placebo-controlled trial designed to assess the safety and efficacy of oral this compound in patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR).

CANBERRA Phase II Trial Summary

| Parameter | Details |

| Objective | To assess the safety, tolerability, and efficacy of this compound on DR severity. |

| Patient Population | 139 treatment-naïve patients with NPDR (DRSS levels 47 or 53). |

| Intervention Arms | Randomized 1:1:1 to daily oral placebo, this compound 30 mg, or this compound 200 mg for 36 weeks. |

| Primary Efficacy Endpoint | Proportion of participants with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36. |

| Efficacy Results | The primary endpoint was not met. • Placebo: 7.9% showed ≥2-step improvement. • This compound 30 mg: 9.5% showed ≥2-step improvement. • This compound 200 mg: 5.7% showed ≥2-step improvement. |

| Safety & Tolerability | This compound demonstrated a favorable systemic and ocular safety profile, with adverse events distributed evenly across all arms. No significant changes in glycemic control, kidney function, or cardiovascular parameters were observed. |

| Conclusion | At the tested doses, this compound did not demonstrate efficacy in improving DR severity in patients with NPDR. The role of the cannabinoid system in diabetic retinopathy remains to be fully elucidated. |

Signaling Pathways and Mechanisms

This compound exerts its effects by activating CB2 receptors, which are G protein-coupled receptors. While the complete downstream signaling in retinal cells is still under investigation, activation is known to initiate an immune-modulatory cascade. This involves inhibiting leukocyte adhesion and microglia activation, which are critical steps in the inflammatory process that leads to increased vascular permeability and breakdown of the endothelial barrier.

Caption: Proposed signaling pathway of this compound in reducing retinal inflammation and permeability.

Experimental Protocols

Measurement of Retinal Vascular Permeability

A common and quantitative method to assess the integrity of the blood-retinal barrier in animal models is by measuring the extravasation of a fluorescent dye bound to albumin.

FITC-BSA Permeability Assay Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with a ketamine/xylazine mixture.

-

Dye Injection: Surgically expose the femoral vein and inject fluorescein isothiocyanate-conjugated bovine serum albumin (FITC-BSA) intravenously. A typical dose is 2 µl/g of body weight.

-

Circulation: Allow the FITC-BSA to circulate for a defined period, typically 2 hours, during which it will leak from compromised vessels into the retinal tissue.

-

Blood Sample Collection: Prior to euthanasia, collect a blood sample via cardiac puncture to measure the concentration of circulating FITC-BSA.

-

Tissue Harvesting: Euthanize the animal and carefully dissect the retinas.

-

Quantification:

-

Homogenize the retinal tissue in a lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Measure the fluorescence of the supernatant (containing extravasated FITC-BSA) and the plasma sample using a fluorescence spectrophotometer.

-

Calculate the permeability by normalizing the retinal fluorescence to the plasma fluorescence and the retinal tissue weight. The auto-fluorescence from a control retina (no dye injection) should be subtracted.

-

Other methods for assessing permeability include the Evans Blue dye assay, which operates on a similar principle but uses a different dye, and advanced imaging techniques like fluorescein videoangiography or spectroscopic optical coherence tomography (OCT).

In Vivo Model Experimental Workflow

The evaluation of a compound like this compound in a preclinical model of diabetic retinopathy follows a structured workflow.

Caption: General experimental workflow for testing this compound in a diabetic rat model.

Conclusion

This compound is a well-characterized, potent, and selective CB2 receptor agonist that effectively reduces retinal vascular permeability and inflammation in multiple preclinical animal models of ocular disease. Its mechanism of action is centered on the modulation of immune responses via CB2R activation on retinal immune cells. Despite this strong preclinical evidence, this compound failed to meet its primary efficacy endpoint in the Phase II CANBERRA trial for improving the severity of nonproliferative diabetic retinopathy. While the compound was found to be safe and well-tolerated, the lack of clinical efficacy suggests that either the targeted mechanism does not translate from rodent models to human NPDR, or that ocular exposure was insufficient to produce a therapeutic effect. These findings highlight the complexities of translating preclinical success in retinal diseases to clinical outcomes and underscore that the role of the cannabinoid system in the pathophysiology of diabetic retinopathy requires further investigation.

References

- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]

Vicasinabin (RG7774): A CB2 Receptor Agonist for the Attenuation of Ocular Inflammation

An In-Depth Technical Review of Preclinical Efficacy and Clinical Investigation

Abstract

Vicasinabin (RG7774) is a potent, selective, and orally bioavailable cannabinoid receptor 2 (CB2R) agonist that has been investigated for its therapeutic potential in mitigating ocular inflammation, a key pathological feature of various retinopathies, including diabetic retinopathy.[1][2][3] Preclinical studies in rodent models of ocular inflammation demonstrated promising results, with this compound effectively reducing retinal vascular permeability, leukocyte adhesion, and the migration of retinal microglia.[2] However, a subsequent Phase II clinical trial (CANBERRA) in patients with nonproliferative diabetic retinopathy (NPDR) did not meet its primary efficacy endpoint, leading to the discontinuation of its development for this indication.[4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the mechanistic rationale for this compound's anti-inflammatory effects in the eye, alongside a summary of its clinical evaluation.

Introduction

Chronic low-grade inflammation and vascular permeability are established hallmarks of diabetic retinopathy (DR), a leading cause of vision loss globally. The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2R), has emerged as a promising therapeutic target for inflammatory diseases due to its immunomodulatory functions. CB2R is primarily expressed on immune cells, and its activation is known to attenuate inflammation and oxidative stress. This compound (RG7774) was developed as a highly selective CB2R agonist to explore this therapeutic avenue for ocular inflammatory conditions.

Preclinical Pharmacology and Efficacy

This compound is a triazolopyrimidine derivative characterized as a potent and selective full agonist of the CB2 receptor, with no significant binding or activation of the cannabinoid receptor type 1 (CB1R), thus avoiding psychotropic side effects. Its favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile, coupled with systemic and ocular exposure following oral administration, supported its advancement into in vivo studies.

In Vitro Characterization

The pharmacological properties of this compound were determined using various in vitro assays.

| Parameter | Value | Cell System |

| EC50 | 2.8 nM | Recombinant human CB2R in CHO cells |

| Ki | 51.3 nM | Recombinant human CB2R in CHO cells |

| Receptor Type | Full Agonist | Recombinant human CB2R in CHO cells |

| CB1R Binding/Activation | None Detected | Not Applicable |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vivo Efficacy in Rodent Models of Ocular Inflammation

The anti-inflammatory effects of orally administered this compound were evaluated in three key rodent models of ocular disease.

| Model | Key Pathological Feature | This compound Effect | Effective Dose (ED50) |

| Lipopolysaccharide (LPS)-induced Uveitis | Retinal Permeability & Leukocyte Adhesion | Reduction | Not explicitly stated, but significant effects observed. |

| Streptozotocin (STZ)-induced Diabetic Retinopathy | Retinal Permeability & Leukocyte Adhesion | Reduction | Not explicitly stated, but significant effects observed. |

| Laser-induced Choroidal Neovascularization (CNV) | Lesion Area & Microglia Migration | Reduction | 0.32 mg/kg |

Table 2: Summary of this compound's In Vivo Efficacy in Preclinical Models.

Mechanism of Action: CB2R-Mediated Anti-inflammatory Signaling

The therapeutic effects of this compound in the eye are attributed to its activation of CB2 receptors, which are expressed on various immune cells, including microglia. The activation of CB2R is known to modulate immune cell function, leading to a reduction in inflammation, oxidative stress, and cell death. In the context of ocular inflammation, this compound's engagement of CB2R on retinal microglia is believed to inhibit their migration to sites of injury and inflammation.

Caption: this compound's Proposed Anti-inflammatory Signaling Pathway.

Experimental Protocols

In Vitro CB2R Binding and Activation Assays

-

Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human and mouse CB2R; human Jurkat cells and rat and mouse spleen cells with endogenous CB2R expression.

-

Binding Assay: Radioligand binding assays were performed using a competing radiolabeled cannabinoid agonist to determine the binding affinity (Ki) of this compound.

-

Activation Assay: Receptor activation was assessed by measuring the modulation of a second messenger, such as cyclic adenosine monophosphate (cAMP), to determine the potency (EC50) and efficacy of this compound.

Caption: Workflow for In Vitro Pharmacological Characterization.

Animal Models of Ocular Inflammation

-

LPS-Induced Uveitis: Rodents were systemically administered lipopolysaccharide (LPS) to induce acute ocular inflammation. This compound was administered orally prior to or following the LPS challenge. Retinal vascular permeability was assessed using Evans blue dye leakage, and leukocyte adhesion was quantified by counting adherent leukocytes in retinal vessels via microscopy.

-

STZ-Induced Diabetic Retinopathy: Diabetes was induced in rodents via streptozotocin (STZ) injection. After the development of diabetic retinopathy, animals were treated with oral this compound. The endpoints measured were similar to the LPS model, focusing on retinal vascular permeability and leukostasis.

-

Laser-Induced Choroidal Neovascularization (CNV): Laser photocoagulation was used to induce CNV in rats. This compound was administered orally, and the area of the resulting CNV lesions was measured using fluorescein angiography. The migration of Iba1-positive microglia to the lesion sites was assessed via immunohistochemistry.

Clinical Development and Outcomes: The CANBERRA Trial

The promising preclinical data led to the initiation of the CANBERRA trial, a Phase II, randomized, double-masked, placebo-controlled study to evaluate the efficacy and safety of oral this compound in patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR).

Study Design

-

Participants: 139 treatment-naïve patients with type 1 or 2 diabetes and DRSS levels of 47 or 53.

-

Intervention: Patients were randomized (1:1:1) to receive daily oral doses of placebo, 30 mg this compound, or 200 mg this compound for 36 weeks.

-

Primary Efficacy Endpoint: The proportion of participants with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36.

Clinical Trial Results

The CANBERRA trial did not meet its primary efficacy endpoint. There were no statistically significant differences in the proportion of patients with a ≥2-step DRSS improvement between the this compound and placebo groups.

| Treatment Group | N | Participants with ≥2-step DRSS Improvement (%) |

| Placebo | 47 | 7.9% |

| This compound 30 mg | 48 | 9.5% |

| This compound 200 mg | 44 | 5.7% |

Table 3: Primary Efficacy Outcome of the CANBERRA Phase II Trial.

Despite the lack of efficacy, this compound demonstrated a favorable safety and tolerability profile, with adverse events evenly distributed across all treatment arms. No significant changes in glycemic control, kidney function, or cardiovascular parameters were observed.

Discussion and Future Perspectives

The journey of this compound from promising preclinical candidate to a clinically unsuccessful therapeutic for diabetic retinopathy highlights the complexities of translating findings from animal models to human disease. While the preclinical studies robustly demonstrated this compound's anti-inflammatory and anti-permeability effects in acute and chronic models of ocular inflammation, these benefits did not translate to a significant improvement in the anatomical endpoint of DRSS in the CANBERRA trial.

Several factors may have contributed to this discrepancy. The pathophysiology of human diabetic retinopathy is multifaceted and chronic, and the targeted anti-inflammatory mechanism of this compound alone may be insufficient to reverse the established structural changes captured by the DRSS. Furthermore, the selection of the DRSS as the primary endpoint, while a standard for regulatory approval, may not have been sensitive enough to detect more subtle functional or inflammatory changes that this compound might have influenced.

The discontinuation of this compound's development for diabetic retinopathy underscores the challenges in developing novel treatments for this complex disease. However, the preclinical data on this compound's potent anti-inflammatory effects in the eye remain valuable. Future research could explore its potential in other ocular inflammatory conditions where acute inflammation plays a more central role, or as a combination therapy. The favorable safety profile of this compound also suggests that selective CB2R agonism remains a viable and safe therapeutic strategy to explore for inflammatory diseases.

Conclusion

This compound is a potent and selective CB2R agonist that demonstrated significant efficacy in reducing key features of ocular inflammation in preclinical models. However, it failed to demonstrate a clinical benefit in improving the severity of diabetic retinopathy in a Phase II clinical trial. While the development of this compound for diabetic retinopathy has been halted, the extensive preclinical and clinical data generated provide valuable insights into the role of the CB2 receptor in ocular inflammation and will inform future drug development efforts targeting this pathway.

References

- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]

- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CANBERRA: A Phase II Randomized Clinical Trial to Test the Therapeutic Potential of Oral this compound in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

Vicasinabin (RG7774) and Its Role in Modulating Leukocyte Adhesion in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, has demonstrated significant therapeutic potential in preclinical animal models of inflammatory diseases, particularly those involving ocular inflammation.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on leukocyte adhesion, a critical process in the inflammatory cascade. It summarizes key quantitative data from animal studies, details the experimental protocols used to elicit these findings, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction to this compound and Leukocyte Adhesion

Inflammation is a fundamental biological response to harmful stimuli, and the recruitment of leukocytes to the site of injury is a hallmark of this process. This recruitment is a multi-step cascade involving leukocyte tethering, rolling, firm adhesion to the vascular endothelium, and subsequent transmigration into the surrounding tissue. Dysregulation of this process can lead to chronic inflammation and tissue damage, which are characteristic features of various diseases, including diabetic retinopathy.[2]

This compound (RG7774) is an orally bioavailable, highly selective CB2R agonist.[1] Preclinical studies have shown that activation of the CB2R can exert potent anti-inflammatory effects, in part by inhibiting leukocyte adhesion and migration. This guide focuses on the evidence from animal models that substantiates the role of this compound in mitigating leukocyte adhesion, a key mechanism contributing to its anti-inflammatory properties.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reducing leukocyte adhesion has been quantified in various animal models of ocular inflammation. The following tables summarize the key findings from these studies.

Table 1: In Vitro Characterization of this compound (RG7774)

| Parameter | Value | Cell System |

| EC50 | 2.8 nM | Recombinant human CB2R in CHO cells |

| Ki | 51.3 nM | Recombinant human CB2R in CHO cells |

| CB1R Binding | No significant binding or activation |

Table 2: In Vivo Efficacy of Orally Administered this compound (RG7774) on Leukocyte Adhesion and Related Pathologies

| Animal Model | Endpoint | Efficacy |

| Lipopolysaccharide (LPS)-induced uveitis in rodents | Leukocyte adhesion | Reduced |

| Streptozotocin (STZ)-induced diabetic retinopathy in rodents | Leukocyte adhesion | Reduced |

| Laser-induced choroidal neovascularization (CNV) in rats | Lesion area reduction | ED50 of 0.32 mg/kg |

| Laser-induced CNV in rats | Retinal microglia migration | Reduced |

Experimental Protocols

The following sections detail the methodologies employed in the key animal studies investigating the effects of this compound on leukocyte adhesion.

Lipopolysaccharide (LPS)-Induced Uveitis Model for Leukocyte Adhesion Studies

This model is used to induce a robust inflammatory response in the eye, characterized by increased vascular permeability and leukocyte adhesion.

-

Animal Subjects: Mice and rats.

-

Anesthesia: 5% isoflurane in 100% O2 for mice and intraperitoneal (IP) injection of sodium pentobarbital (65 mg/kg) for rats.

-

Induction of Uveitis: Intravitreal (IVT) injections of lipopolysaccharide (LPS) (125 ng/µL in sterile 0.9% saline) were administered. Control animals received injections of sterile 0.9% saline. Injections were made through the pars plana using a 30-gauge needle.

-

This compound Administration: this compound was administered orally.

-

Quantification of Leukocyte Adhesion: The number of adherent leukocytes to the retinal vasculature was quantified using techniques such as intravital microscopy or by analyzing retinal flatmounts after staining with concanavalin A, which binds to endothelial cells and outlines the vasculature, allowing for the visualization and counting of trapped leukocytes.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

This model mimics the chronic inflammation and vascular abnormalities seen in diabetic retinopathy.

-

Animal Subjects: Rodents.

-

Induction of Diabetes: Diabetes was induced by an intraperitoneal injection of streptozotocin.

-

This compound Administration: this compound was administered orally.

-

Leukocyte Adhesion Assessment: Similar to the LPS model, leukocyte adhesion in the retinal vessels was quantified to assess the therapeutic effect of this compound.

Laser-Induced Choroidal Neovascularization (CNV) Model

This model is used to study the pathological growth of new blood vessels in the choroid, a process that involves significant inflammatory cell infiltration.

-

Animal Subjects: Male Brown Norway rats.

-

Housing: Animals were housed in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Induction of CNV: Laser photocoagulation was used to induce choroidal neovascularization.

-

This compound Administration: this compound was administered daily via oral gavage at varying doses (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 mg/kg) starting one day before laser injury and continuing for seven days.

-

Outcome Measures: The primary outcome was the measurement of the CNV lesion area. Additionally, the migration of retinal microglia to the lesion sites was assessed anatomically.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the activation of the CB2 receptor, which in turn modulates downstream signaling pathways involved in inflammation.

Proposed Signaling Pathway for this compound-Mediated Inhibition of Leukocyte Adhesion

Activation of the CB2 receptor by this compound on immune cells and potentially endothelial cells is thought to inhibit pro-inflammatory signaling cascades. This can lead to a reduction in the expression of adhesion molecules on both leukocytes and the vascular endothelium, thereby decreasing leukocyte adhesion. One of the key pathways implicated is the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression, including adhesion molecules.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluating this compound in Animal Models of Ocular Inflammation

The general workflow for assessing the efficacy of this compound in preclinical models of eye inflammation involves several key steps, from disease induction to data analysis.

Caption: General experimental workflow.

Discussion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in diseases characterized by excessive leukocyte adhesion and inflammation. The oral bioavailability of this compound is a significant advantage for potential clinical development. While this compound was advanced to Phase II clinical trials for diabetic retinopathy and subsequently discontinued for lack of efficacy in that specific indication, its potent anti-inflammatory effects, particularly on leukocyte adhesion, suggest that it may hold promise for other inflammatory conditions.

Further research is warranted to fully elucidate the downstream signaling mechanisms of CB2R activation by this compound in different cell types involved in the inflammatory process. Investigating the efficacy of this compound in a broader range of animal models of inflammation could also unveil its full therapeutic potential.

Conclusion

This compound has been robustly demonstrated to reduce leukocyte adhesion in multiple, relevant animal models of ocular inflammation. The quantitative data, supported by detailed experimental protocols, provide a strong preclinical rationale for the anti-inflammatory properties of this selective CB2R agonist. The information compiled in this technical guide offers a valuable resource for scientists and researchers working on the development of novel anti-inflammatory drugs, highlighting the potential of targeting the CB2 receptor to modulate leukocyte-endothelial interactions.

References

- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]

- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Vicasinabin (RG7774) in Diabetic Retinopathy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vicasinabin (also known as RG7774) is a novel, orally bioavailable agonist of the cannabinoid receptor 2 (CB2R).[1][2][3] Preclinical investigations have explored its therapeutic potential in mitigating key pathological features of diabetic retinopathy, a leading cause of vision loss in adults.[1][2] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying mechanism of action. While this compound did not demonstrate efficacy in Phase II clinical trials for diabetic retinopathy, the preclinical findings remain valuable for understanding the role of the CB2R in ocular inflammation and vascular pathology.

Pharmacological Profile

This compound is a potent and selective CB2R agonist. In vitro studies have demonstrated its high affinity and functional activity at the human and mouse CB2 receptors, with significantly lower activity at the CB1 receptor, which is associated with psychotropic effects.

Table 1: In Vitro Pharmacology of this compound (RG7774)

| Parameter | Species | Assay System | Value |

| Binding Affinity (Ki) | Human | CHO cells (recombinant) | 51.3 nM |

| Human | U698M cells | 53 nM | |

| Mouse | Spleen cells | 33 nM | |

| Functional Potency (EC50) | Human | CHO cells (recombinant) | 2.8 nM |

Data sourced from Grether et al., 2024 and BioWorld, 2022.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several rodent models that mimic key aspects of diabetic retinopathy and other inflammatory retinal diseases, such as uveitis and choroidal neovascularization.

Table 2: In Vivo Efficacy of this compound (RG7774)

| Animal Model | Key Pathology | Efficacy Endpoint | This compound Effect |

| Streptozotocin (STZ)-induced Diabetic Retinopathy (Rodents) | Increased vascular permeability, Leukocyte adhesion | Reduction in retinal permeability and leukocyte adhesion | Significant reduction |

| Lipopolysaccharide (LPS)-induced Uveitis (Rodents) | Ocular inflammation, Vascular permeability | Reduction in retinal permeability and leukocyte adhesion | Significant reduction |

| Laser-induced Choroidal Neovascularization (CNV) (Rats) | Neovascularization, Microglial migration | Reduction in lesion area, Reduced microglial migration | ED50 of 0.32 mg/kg for lesion area reduction |

Data sourced from Grether et al., 2024.

Mechanism of Action

Preclinical evidence suggests that the therapeutic effects of this compound in models of diabetic retinopathy are mediated by the activation of the CB2R. This activation is thought to inhibit inflammatory signaling pathways, thereby reducing vascular permeability and leukocyte adhesion to the retinal vasculature. A key proposed mechanism involves the inhibition of nuclear factor κB (NF-κB)-dependent transcription of adhesion molecules such as VCAM-1 and ICAM-1.

Caption: Proposed mechanism of this compound in reducing retinal inflammation.

Experimental Protocols

In Vitro CB2R Binding and Activation Assays

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound for the CB2 receptor.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human CB2R, human Jurkat cells, and rat and mouse spleen cells endogenously expressing CB2R were utilized.

-

Binding Assays: Radioligand binding assays were performed using a known CB2R ligand to compete with this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined and converted to a Ki value.

-

Functional Assays: Receptor activation was assessed by measuring the modulation of a downstream signaling molecule, such as cyclic AMP (cAMP) or GTPγS binding. The concentration of this compound that produces 50% of the maximal response (EC50) was calculated.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model